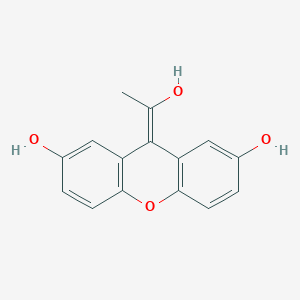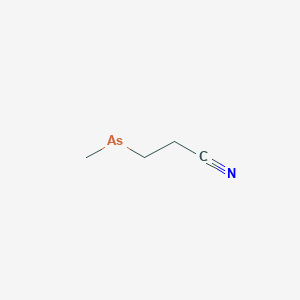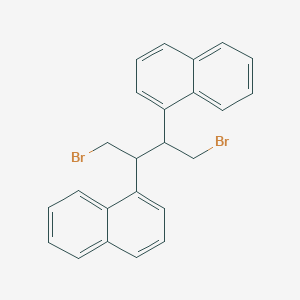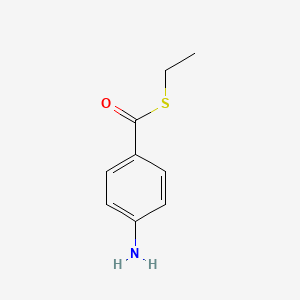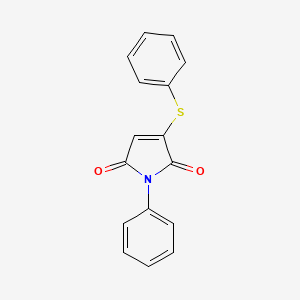![molecular formula C10H18OSi B14342151 [(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane CAS No. 94458-93-2](/img/structure/B14342151.png)
[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane is a compound that features a bicyclic structure with a silicon atom bonded to three methyl groups and an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane typically involves the reaction of bicyclo[3.1.1]hept-2-en-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled conditions, often in the presence of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives. These products have significant applications in materials science and organic synthesis.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
Wirkmechanismus
The mechanism by which (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond plays a crucial role in the compound’s reactivity and stability. The pathways involved include the formation of silanol intermediates and subsequent reactions leading to the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, acetate: This compound has a similar bicyclic structure but differs in the functional groups attached to the silicon atom.
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-: Another similar compound with a bicyclic structure, but with a ketone functional group instead of a silane group.
Uniqueness
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane is unique due to the presence of the silicon atom bonded to three methyl groups and an oxygen atom. This unique structure imparts distinct reactivity and stability to the compound, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
94458-93-2 |
|---|---|
Molekularformel |
C10H18OSi |
Molekulargewicht |
182.33 g/mol |
IUPAC-Name |
2-bicyclo[3.1.1]hept-2-enyloxy(trimethyl)silane |
InChI |
InChI=1S/C10H18OSi/c1-12(2,3)11-10-5-4-8-6-9(10)7-8/h5,8-9H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
PKXKROAAEMSFOD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CCC2CC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
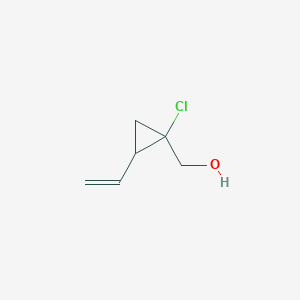
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

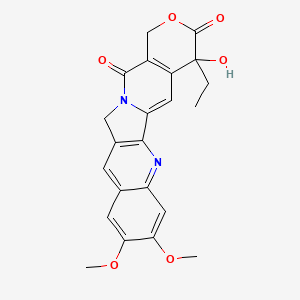
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
